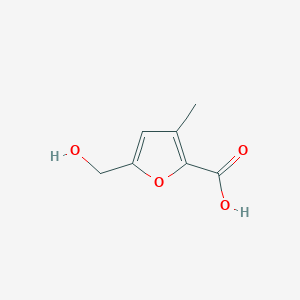
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) is a significant added-value intermediate derived from the bio-based platform chemical 5-hydroxymethylfurfuraldehyde (HMF) . It is the main metabolite of 5-hydroxymethyl-2-furfural, a product of acid-catalyzed degradation of sugars during the heating and storage of foods .
Synthesis Analysis
HMFCA can be synthesized by the biotransformation of HMF. A new whole-cell biocatalyst from Pseudomonas aeruginosa PC-1 has been reported to produce HMFCA from HMF . After optimization, a 90.1% yield of HMFCA was attained within 6 hours using a 100 mM substrate .Molecular Structure Analysis
The molecular structure of HMFCA has been investigated using techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
The reaction pathway of HMFCA formation involves either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The presence of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis
The physical and chemical properties of HMFCA include its appearance, odor, density, melting point, boiling point, and UV-vis .Scientific Research Applications
Electrocatalytic Oxidation
The compound can be used in the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) to synthesize 2,5-furandicarboxylic acid (FDCA). This process has attracted considerable attention due to its mild reaction conditions, rapid reaction, and high conversion .
Biomass Utilization
The compound plays a significant role in the utilization and development of biomass resources. It’s an efficient solution to mitigate the fossil energy crisis .
Synthesis of Value-Added Chemicals
5-(Hydroxymethyl)-3-methylfuran-2-carboxylic acid can be used as a precursor for the synthesis of important polymers such as polyesters, polyurethanes, and polyamides .
Biofuel Production
The compound has been discovered to be a precursor for biofuel production and can be produced from biomass, which is readily available, renewable, and sustainable .
Catalyst Research
Numerous important scientific groups are carrying out studies on the synthesis, and applications of HMF and its derivatives .
Enzyme Engineering
The compound can be used in enzyme engineering. For example, a controlled approach has been developed that can be applied in cases when it is desired to test all different combinations of several specific gene fragments (with predefined mutations) .
Mechanism of Action
Safety and Hazards
Future Directions
The efficient production of HMFCA has made Pseudomonas aeruginosa PC-1 a promising whole-cell biocatalyst for selective, large-scale biotransformation of HMF . The synthesis of value-added commercial and potential chemicals such as furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF) is one of the future directions .
properties
IUPAC Name |
5-(hydroxymethyl)-3-methylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2,8H,3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZFNBLPFJDMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848042.png)
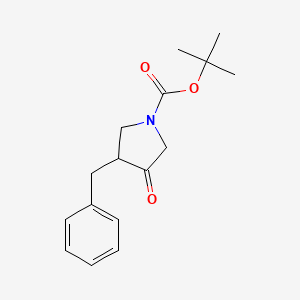
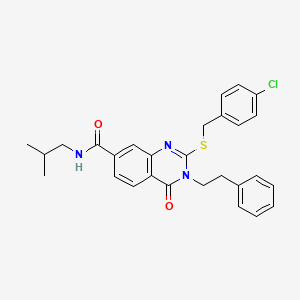
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2848045.png)
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848046.png)
![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2848048.png)

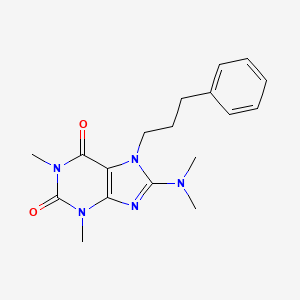

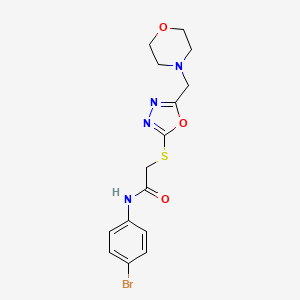
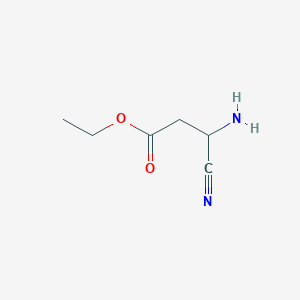
![8-(3,5-Dimethylpyrazolyl)-1-[(4-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2848062.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2848063.png)
